![molecular formula C6H6N2O2 B064003 2-oxo-1H-pyridine-4-carboxamide CAS No. 175277-69-7](/img/structure/B64003.png)
2-oxo-1H-pyridine-4-carboxamide
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Description
2-oxo-1H-pyridine-4-carboxamide is a derivative of nicotinamide, which is one of the most important organic molecules of the pyridine class . It’s involved in the regulation of nervous system and gastrointestinal functions, maintains normal metabolism of fats, proteins, and amino acids, inhibits the release of free fatty acids, and reduces the blood plasma cholesterol level .
Synthesis Analysis
The synthesis of 2-oxo-1H-pyridine-4-carboxamide involves a one-pot synthesis of 3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids. This is achieved via the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide .Molecular Structure Analysis
The molecular structure of 2-oxo-1H-pyridine-4-carboxamide is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen heterocycles. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
2-oxo-1H-pyridine-4-carboxamide is soluble in water (191 g/L), and is also soluble in ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane (10 mg/L) .Safety and Hazards
The safety data sheet for Pyridine, which is a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin or if inhaled . It is recommended to use only in well-ventilated areas, avoid release to the environment, and take precautionary measures against static discharge .
properties
IUPAC Name |
2-oxo-1H-pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-6(10)4-1-2-8-5(9)3-4/h1-3H,(H2,7,10)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYPGGNPURXGRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376276 |
Source
|
Record name | 2-Oxo-1,2-dihydropyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-1H-pyridine-4-carboxamide | |
CAS RN |
175277-69-7 |
Source
|
Record name | 2-Oxo-1,2-dihydropyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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